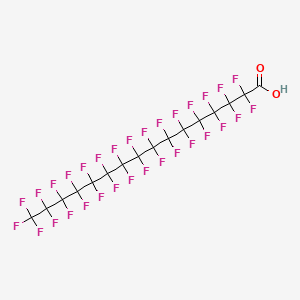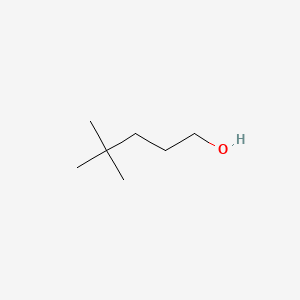
Acide perfluorhexadécanoïque
Vue d'ensemble
Description
Perfluorohexadecanoic acid (PFHxDA) is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic compounds with a long-chain alkyl backbone fully substituted by fluorine atoms. PFASs, including PFHxDA, are known for their persistence in the environment and their ability to accumulate in human blood, leading to potential health risks . PFHxDA, in particular, has been shown to affect vascular endothelial cells by increasing paracellular permeability through the activation of the plasma kallikrein-kinin system (KKS), which physiologically regulates vascular permeability .
Synthesis Analysis
While the specific synthesis of PFHxDA is not detailed in the provided papers, related compounds such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized through esterification processes and characterized using techniques like FT-IR, 1H NMR, and 19F NMR . These methods could potentially be adapted for the synthesis of PFHxDA.
Molecular Structure Analysis
The molecular structure of PFHxDA consists of a long carbon chain where all hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and hydrophobic molecule. The presence of fluorine imparts unique chemical properties to PFHxDA, such as high thermal and chemical stability .
Chemical Reactions Analysis
PFHxDA's chemical reactivity is not extensively discussed in the provided papers. However, the stability of carbon-fluorine bonds in PFASs suggests that PFHxDA is likely resistant to degradation and chemical reactions under normal environmental conditions .
Physical and Chemical Properties Analysis
PFHxDA's physical and chemical properties include high persistence and the ability to induce specific biological effects, such as the activation of the KKS and the disruption of endothelial cell junctions, leading to increased vascular permeability . The surfactant properties of related perfluorinated compounds suggest that PFHxDA may also exhibit surface activity, reducing surface tension in various solvents .
Relevance to Case Studies
PFHxDA's effects on vascular endothelial cells have been studied in human retina endothelial cells (HRECs), where it was found to increase paracellular permeability and degrade adherens junctions . In terms of toxicity, PFHxDA has been shown to cause hepatocyte hypertrophy and fatty changes in the liver at higher doses in rats, with no observed reproductive/developmental toxicity at lower doses .
Applications De Recherche Scientifique
Analyse environnementale
L'acide perfluorhexadécanoïque est un type de substance perfluoroalkylée et polyfluoroalkylée (PFAS), qui sont des polluants organiques persistants (POP). Ils sont largement utilisés dans les applications industrielles et de consommation et sont connus pour leur persistance, leur migration à longue distance et leur toxicité . L'analyse environnementale de ces substances est cruciale pour la gestion et l'évaluation des risques liés aux PFAS .
Outil de diagnostic
L'this compound est utilisé comme outil de diagnostic pour détecter l'albumine sérique humaine . Sa liaison à l'activité protéolytique déclenche la libération de fluorescence, permettant le processus de détection .
Agent d'amarrage moléculaire
Cette molécule sert d'agent d'amarrage moléculaire in vitro, formant des liaisons hydrogène avec les acides gras et les hydrocarbures aromatiques par le biais de son interaction de liaison hydrogène avec les groupes carbonyle et alkylthio .
Étude de la perméabilité paracellulaire
L'this compound a été utilisé dans la recherche pour étudier ses effets sur la perméabilité paracellulaire dans les cellules endothéliales . Il a été constaté qu'il augmentait la perméabilité paracellulaire par l'activation du système kallikréine-kinine plasmatique .
Surveillance environnementale
L'this compound fait partie du groupe de substances qui a attiré l'attention des régulateurs et des décideurs du monde entier . Il est inclus dans les méthodes analytiques les plus récentes et les plus pointues pour l'identification de ces produits chimiques dans toutes les matrices environnementales majeures .
Étude de la bioaccumulation
L'this compound est un produit chimique persistant et bioaccumulable qui provoque des effets néfastes sur la reproduction et le développement chez les mammifères et les vertébrés . Il est utilisé dans la recherche pour étudier ces effets et comprendre les mécanismes de bioaccumulation .
Mécanisme D'action
- Similar to T3, PFHxDA exposure upregulates certain TH-responsive genes and downregulates others in amphibians .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Orientations Futures
Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15F31COOH, C16HF31O2 | |
| Record name | Perfluoro-n-hexadecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070800 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67905-19-5 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary protein target of Perfluorohexadecanoic acid (PFHxDA) in humans, and how does this interaction affect the protein's structure?
A1: Research indicates that Perfluorohexadecanoic acid strongly binds to human serum albumin (HSA), a protein responsible for transporting various molecules in the blood [, ]. This interaction primarily occurs at Site I of HSA and leads to structural changes in the protein, as demonstrated by circular dichroism spectroscopy, molecular docking, and dynamic simulations [, ].
Q2: What types of intermolecular forces drive the binding between Perfluorohexadecanoic acid and human serum albumin?
A2: Thermodynamic studies suggest that the interaction between PFHxDA and HSA is primarily driven by hydrophobic forces [, ]. This is consistent with the chemical structure of PFHxDA, which features a long hydrophobic perfluorinated carbon chain.
Q3: How does the presence of Perfluorohexadecanoic acid affect the fluorescence properties of human serum albumin?
A3: PFHxDA effectively quenches the intrinsic fluorescence of HSA. This quenching phenomenon is attributed to static quenching and non-radiative energy transfer mechanisms, suggesting a direct interaction between PFHxDA and the protein [, ].
Q4: Can Perfluorohexadecanoic acid impact the barrier function of endothelial cells?
A4: Yes, research suggests that PFHxDA can increase the paracellular permeability of endothelial cells. This effect is believed to be mediated through the activation of the plasma kallikrein-kinin system [].
Q5: Has Perfluorohexadecanoic acid been detected in environmental samples, and if so, at what levels?
A7: Pilot studies have detected trace amounts of PFHxDA, along with other perfluorinated compounds, in bottled mineral water and tap water samples [, ]. While the detected concentrations were generally low, further monitoring and assessment of potential human exposure pathways are warranted.
Q6: Have any relative potency factors (RPFs) been determined for Perfluorohexadecanoic acid concerning liver effects?
A8: Yes, a study utilizing a database of rat liver endpoints derived RPFs for 16 PFAS, including PFHxDA, relative to Perfluorooctanoic acid (PFOA) []. This information aids in assessing the cumulative risk of PFAS mixtures by considering their relative potencies compared to a reference compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















